2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid
Description
2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid is a benzoic acid derivative featuring a nitro group at the 5-position and an imidazole-2-carbonyl moiety at the 2-position. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, confers unique electronic and hydrogen-bonding properties, while the nitro group enhances electron-withdrawing effects, influencing the compound’s acidity and reactivity.
Properties
CAS No. |
62367-07-1 |
|---|---|
Molecular Formula |
C11H7N3O5 |
Molecular Weight |
261.19 g/mol |
IUPAC Name |
2-(1H-imidazole-2-carbonyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C11H7N3O5/c15-9(10-12-3-4-13-10)7-2-1-6(14(18)19)5-8(7)11(16)17/h1-5H,(H,12,13)(H,16,17) |
InChI Key |
IEACQRADZYGPQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C(=O)C2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to form 5-nitrobenzoic acid
Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrobenzoic acid.
Formation of Imidazole Derivative: The imidazole ring can be synthesized separately through the cyclization of glyoxal and ammonia.
Condensation Reaction: The final step involves the condensation of 5-nitrobenzoic acid with the imidazole derivative under acidic or basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-(1H-Imidazole-2-carbonyl)-5-aminobenzoic acid.
Substitution: Formation of esters or amides of this compound.
Scientific Research Applications
2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Imidazole vs. Saturated Amines: The imidazole-2-carbonyl group in the target compound enables π-π stacking and hydrogen bonding, critical for interactions with biological targets like enzymes. In contrast, pyrrolidinyl or morpholino substituents (e.g., compounds 9 and 11) lack aromaticity but improve solubility due to their basic or polar nature .
- Positional Isomerism: 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS 1141669-65-9) demonstrates how substituent positioning affects properties.
- Electron-Withdrawing Groups: The nitro group in all compounds increases the benzoic acid’s acidity (lower pKa). However, substituents like chlorophenoxy (compound 17) introduce additional electron withdrawal, further modulating reactivity .
Functional Group Modifications
Key Observations :
- Synthetic Flexibility: The target compound’s imidazole-2-carbonyl group may require specialized acylation conditions, whereas pyrrole derivatives (e.g., compound 1) are synthesized via Paal-Knorr cyclization .
- Functional Group Impact : Aldehyde-containing analogs (e.g., compound from ) exhibit distinct reactivity, enabling Schiff base formation, unlike the carboxylic acid group in the target compound .
Key Observations :
- Antimicrobial Potential: Derivatives with nitrobenzoic acid backbones (e.g., compound F in ) show activity against bacterial targets like E. coli KAS III, suggesting the target compound may share similar mechanisms .
- Role of Imidazole : Imidazole-containing compounds often target heme-containing enzymes (e.g., cytochrome P450) or DNA-binding proteins, hinting at therapeutic avenues for the target compound .
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